molecular formula C20H20O5 B016376 Morachalcone A CAS No. 76472-88-3

Morachalcone A

Cat. No.: B016376
CAS No.: 76472-88-3
M. Wt: 340.4 g/mol
InChI Key: NXBYIJSAISXPKJ-WEVVVXLNSA-N
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Description

Morachalcone A is a member of chalcones.
This compound is a natural product found in Morus lhou, Artocarpus integer, and other organisms with data available.

Scientific Research Applications

Neuroprotective Potential

Morachalcone A, along with other prenylated flavonoids, has been identified in mulberry leaf. One of its key applications is its potential neuroprotective effects. Morachalcone D, closely related to this compound, has demonstrated significant protective effects against oxidative damage in neural cells. These effects are associated with the prevention of reactive oxygen species (ROS) production, glutathione depletion, and iron accumulation, as well as upregulating genes involved in antioxidant defense (Wen et al., 2020).

Chemical Synthesis

The synthesis of this compound has been a subject of research to facilitate its study and potential applications. A method involving Claisen–Schmidt condensation followed by Florisil®-catalyzed [1,3]-sigmatropic rearrangement has been developed for its synthesis (Romano & Casillas, 2005).

Pharmacokinetic Analysis

A high-performance liquid chromatography (HPLC) method has been developed for the quantification of this compound in rabbit plasma, which is crucial for understanding its bioavailability and pharmacokinetics. This method ensures selective and sensitive detection of this compound, aiding in the development of phytomedicine products (Gani et al., 2018).

Antimalarial Prospects

This compound has been identified in extracts of Artocarpus champeden, which shows antimalarial activity. This suggests the potential of this compound in the development of antimalarial phytomedicine products, contributing to new treatments for malaria (Widyawaruyanti, 2013).

Tyrosinase Inhibition

Significant tyrosinase inhibitory activity has been observed in this compound. This property is valuable in the context of potential applications in cosmetics as skin-whitening agents or in foods as antibrowning agents. This compound's potency as a tyrosinase inhibitor surpasses that of many standard inhibitors, indicating its strong potential in this field (Zheng et al., 2010).

Mechanism of Action

Target of Action

Morachalcone A, a naturally occurring compound, has been identified to primarily target tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes. This compound exhibits significant inhibitory activity against tyrosinase . It also exerts strong inhibition on pancreatic lipase , an enzyme that breaks down dietary fats, and shows neuroprotective effects on HT22-immortalized hippocampal cells .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It displays significant inhibitory activity against tyrosinase with an IC50 value of 0.013 µM . This means that it can effectively inhibit the action of tyrosinase at this concentration. It also inhibits pancreatic lipase with an IC50 value of 6.2 µM . Furthermore, it exhibits neuroprotective effects against glutamate-induced oxidative stress in HT22-immortalized hippocampal cells, with EC50 values of 35.5±2.1 µM .

Biochemical Pathways

Chalcones, including this compound, are considered as obligate intermediates in flavonoid biosynthesis . The largest number of natural chalcones, including this compound, has been isolated from species of the Leguminosae, Asteraceae, and Moraceae families

Pharmacokinetics

A study has developed a high-performance liquid chromatography (hplc) method to determine this compound in rabbit plasma, which could be used to study its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibitory activity against tyrosinase and pancreatic lipase, as well as neuroprotective effects on HT22-immortalized hippocampal cells . These effects suggest potential applications of this compound in the treatment of conditions related to these targets, such as hyperpigmentation disorders, obesity, and neurodegenerative diseases.

Safety and Hazards

The safety data sheet for Morachalcone A suggests that it should be handled with care. In case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, seek medical attention .

Biochemical Analysis

Biochemical Properties

Morachalcone A plays a significant role in biochemical reactions. It is known to inhibit the production of nitric oxide induced by lipopolysaccharides in RAW 264.7 cells . This suggests that this compound interacts with enzymes and proteins involved in the nitric oxide synthesis pathway.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and altering gene expression. Its ability to inhibit nitric oxide production suggests that it may impact cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an aromatase inhibitor, suggesting that it may bind to the enzyme aromatase and inhibit its activity . This could lead to changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of this compound have been quantified in rabbit plasma using high-performance liquid chromatography

Metabolic Pathways

This compound is involved in various metabolic pathways. As an aromatase inhibitor, it likely interacts with enzymes and cofactors involved in steroid biosynthesis

Properties

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBYIJSAISXPKJ-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317253
Record name Morachalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76472-88-3
Record name Morachalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76472-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morachalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morachalcone A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 205 °C
Record name Morachalcone A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040306
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for Morachalcone A's anti-inflammatory effects?

A1: Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. [] This inhibition is linked to the suppression of key inflammatory pathways, including mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the nuclear factor-κB (NF-κB) pathway. [] this compound specifically hinders the nuclear translocation of the NF-κB p65 subunit, further dampening the inflammatory cascade. []

Q2: How does this compound contribute to antimalarial activity?

A2: While the exact mechanism remains under investigation, this compound has shown potent in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain. [] Further research is necessary to fully elucidate its specific targets and interactions within the parasite.

Q3: What is the molecular formula and weight of this compound?

A3: Although not explicitly stated in the provided research, based on its structure, this compound's molecular formula is C21H22O4, and its molecular weight is 338.4 g/mol.

Q4: Is there information available about the stability of this compound under various conditions, such as temperature or pH?

A4: The provided research does not delve into the specifics of this compound's stability under various environmental conditions. Further studies are needed to determine its stability profile.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research focuses primarily on this compound's biological activities and does not indicate any inherent catalytic properties.

Q6: Have there been any computational studies, such as molecular docking or QSAR modeling, performed on this compound?

A6: The provided research abstracts do not mention any specific computational studies or QSAR models developed for this compound.

Q7: How does the prenylation of this compound influence its biological activity?

A7: While not directly addressed in the provided research, prenylation is known to influence the lipophilicity and thus the bioavailability and target binding of natural products. [, , , ] Further research is needed to specifically assess the impact of prenylation on this compound's activity.

Q8: Is there any information regarding the SHE (Safety, Health, and Environment) regulations associated with this compound?

A8: The provided research primarily focuses on the isolation, identification, and biological activity of this compound. Specific information regarding SHE regulations is not included.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: The provided research does not provide specific details about the ADME profile of this compound. Further pharmacokinetic studies are needed to understand its behavior in vivo.

Q10: What in vivo studies have been conducted to assess the antimalarial efficacy of this compound?

A10: Research has demonstrated the effectiveness of a standardized Artocarpus champeden ethanol extract, standardized to contain this compound, in a mouse model of malaria. [] Mice treated with the extract twice daily for three days before infection and continuing for five days post-infection, in conjunction with artesunate for three days, exhibited 100% parasite inhibition. [] This finding suggests a potential preventive effect of the extract, possibly due to immunostimulatory activity. []

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